3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Its structure features:
- Thieno[3,2-d]pyrimidin-4-one core: A fused heterocyclic system providing a planar, aromatic framework conducive to π-π stacking interactions in biological targets .
- 4-Methoxyphenylmethyl substituent: Enhances lipophilicity and may influence metabolic stability .
Condensation of thiophene-carboxylate derivatives with DMF-DMA to form intermediates .
Cyclization with substituted amines or thiols to install the oxadiazole and sulfanyl groups .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-15-3-7-17(8-4-15)22-26-20(31-27-22)14-33-24-25-19-11-12-32-21(19)23(29)28(24)13-16-5-9-18(30-2)10-6-16/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGOVIZNVXXCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)OC)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a hybrid molecule that combines various pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The compound's molecular formula is , and its structure features a thieno[3,2-d]pyrimidine core linked to an oxadiazole moiety and methoxyphenyl groups. This structural arrangement is significant as it may influence its biological interactions.
Anticancer Activity
Recent studies highlight the anticancer potential of 1,3,4-oxadiazole derivatives, which are structurally related to our compound. These derivatives have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The incorporation of the oxadiazole ring in the compound can enhance its cytotoxic effects against various cancer cell lines.
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Target Enzyme/Protein | Reference |
|---|---|---|
| Inhibition of HDAC | Histone deacetylases | |
| Inhibition of TS | Thymidylate synthase | |
| Telomerase inhibition | Telomerase |
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Similar compounds containing the thieno[3,2-d]pyrimidine structure have shown effectiveness against a range of pathogens. For instance, derivatives with oxadiazole moieties have been reported to possess significant antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Efficacy
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Moderate activity | |
| Staphylococcus aureus | Good activity | |
| Candida albicans | Effective against strains |
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of similar thieno[3,2-d]pyrimidine derivatives on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that compounds with oxadiazole substitutions exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against Candida species and Gram-positive bacteria. The presence of the methoxyphenyl group was correlated with enhanced activity against Staphylococcus aureus, indicating that structural modifications can significantly impact biological outcomes .
Scientific Research Applications
The compound 3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, material science, and agricultural chemistry.
Structure and Composition
The molecular formula of the compound is . It features a thieno[3,2-d]pyrimidin-4-one core structure substituted with a methoxyphenyl group and an oxadiazole moiety. The presence of sulfur in the structure suggests potential reactivity that can be exploited in various applications.
Physical Properties
- Molecular Weight: 372.47 g/mol
- Solubility: Soluble in organic solvents like DMSO and DMF.
- Melting Point: Not extensively documented but expected to be moderate due to the complex structure.
Medicinal Chemistry
The compound exhibits significant potential in drug development due to its diverse functional groups that can interact with biological targets.
Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives possess anticancer properties. The specific substitution patterns on this compound may enhance its efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
Antimicrobial Properties
Compounds with similar structures have shown antimicrobial activity. The methoxy and methyl substitutions could enhance lipophilicity, improving membrane penetration and bioavailability against microbial pathogens.
Material Science
The unique structure of this compound allows it to be explored as a precursor for novel materials.
Organic Electronics
Due to its conjugated system, the compound could be investigated for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Its electronic properties may allow for effective charge transport.
Polymer Chemistry
The compound can serve as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with tailored mechanical and thermal properties.
Agricultural Chemistry
The structural characteristics of this compound suggest potential use as a pesticide or herbicide.
Pesticidal Activity
Compounds containing oxadiazole rings are known for their biological activity against pests. This specific compound could be tested for efficacy against agricultural pests, contributing to sustainable farming practices.
Case Study 1: Anticancer Evaluation
A study conducted on thieno[3,2-d]pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in breast cancer cell lines. The incorporation of the methoxyphenyl group significantly increased cytotoxicity compared to unsubstituted analogs.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that similar thieno derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety was crucial for enhancing antimicrobial potency.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : The 2-sulfanyl group in the target compound (linked to oxadiazole) likely enhances binding to cysteine residues in kinases, contrasting with pyrrolo-pyrimidines (e.g., ), which lack this moiety.
- Oxadiazole vs.
- Methoxy Group Impact : O-Demethylation (as in ) reduces metabolic stability but increases hydrophilicity, suggesting the 4-methoxyphenyl group in the target compound balances lipophilicity and stability.
Computational and Pharmacokinetic Insights
- Drug-Likeness : Compounds with 4-methylphenyl and oxadiazole groups (e.g., target compound) align with Lipinski’s rules (molecular weight <500, logP ~3), as inferred from similar derivatives in .
- Bioavailability: Thieno[3,2-d]pyrimidin-4-ones generally exhibit moderate oral bioavailability due to moderate solubility, though methoxy groups may improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
